molecular formula C9H11NO B11810947 (3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine

(3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B11810947
M. Wt: 149.19 g/mol
InChI Key: HIFPXIXRLNIWNE-QMMMGPOBSA-N
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Description

®-7-Methyl-2,3-dihydrobenzofuran-3-amine is a chiral amine compound with a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methyl-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Methylation: Introduction of the methyl group at the 7-position of the benzofuran ring.

    Reduction: Reduction of the benzofuran to form the dihydrobenzofuran.

    Amination: Introduction of the amine group at the 3-position.

Industrial Production Methods

Industrial production methods for ®-7-Methyl-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

®-7-Methyl-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

®-7-Methyl-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-Methyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.

    7-Methylbenzofuran: Lacks the amine group.

    2,3-Dihydrobenzofuran-3-amine: Lacks the methyl group at the 7-position.

Uniqueness

®-7-Methyl-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(3R)-7-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

HIFPXIXRLNIWNE-QMMMGPOBSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H](CO2)N

Canonical SMILES

CC1=C2C(=CC=C1)C(CO2)N

Origin of Product

United States

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